molecular formula C11H13N3O2S B5650605 methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 331857-03-5

methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5650605
CAS No.: 331857-03-5
M. Wt: 251.31 g/mol
InChI Key: WERNMOOUWIXXAZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thienopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted thienopyridine derivatives.

Scientific Research Applications

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dimethylamino groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14(2)6-4-5-13-10-7(6)8(12)9(17-10)11(15)16-3/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNMOOUWIXXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353814
Record name methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331857-03-5
Record name methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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